molecular formula C12H26N2O3 B14404569 9,11-Dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane CAS No. 88328-29-4

9,11-Dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane

Cat. No.: B14404569
CAS No.: 88328-29-4
M. Wt: 246.35 g/mol
InChI Key: HFJQURAEUJHNJT-UHFFFAOYSA-N
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Description

9,11-Dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane is a macrocyclic compound that belongs to the class of diaza-crown ethers. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,11-Dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylene glycol with diamines in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

9,11-Dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Nucleophiles such as halides and amines are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

9,11-Dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,11-Dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane involves its ability to form stable complexes with metal ions. The compound’s nitrogen and oxygen atoms act as donor sites, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dimethyl groups in 9,11-Dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane enhances its stability and ability to form complexes with metal ions, making it unique compared to its analogs.

Properties

CAS No.

88328-29-4

Molecular Formula

C12H26N2O3

Molecular Weight

246.35 g/mol

IUPAC Name

9,11-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane

InChI

InChI=1S/C12H26N2O3/c1-11-9-13-3-5-15-7-8-16-6-4-14-10-12(2)17-11/h11-14H,3-10H2,1-2H3

InChI Key

HFJQURAEUJHNJT-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCOCCOCCNCC(O1)C

Origin of Product

United States

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